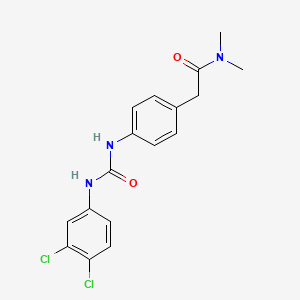
2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is often used in the synthesis of similar compounds . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .作用机制
2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide's mechanism of action involves the inhibition of pyruvate dehydrogenase kinase, an enzyme that regulates the activity of pyruvate dehydrogenase, a key enzyme in cellular metabolism. By inhibiting this enzyme, this compound can shift cellular metabolism from glycolysis to oxidative phosphorylation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and decrease tumor size in animal models. Additionally, this compound has been shown to have neuroprotective effects in models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide in lab experiments is its ability to selectively target cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound is a small molecule that can penetrate the blood-brain barrier, making it a potential treatment for brain tumors. However, one limitation of using this compound in lab experiments is that it has not yet been approved for clinical use, meaning that further research is needed to determine its safety and efficacy in humans.
未来方向
There are a number of future directions for research on 2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide. One area of focus is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential as a treatment for a range of diseases beyond cancer and neurodegenerative diseases. Finally, research is needed to determine the optimal dosing and administration of this compound for different disease states.
合成方法
2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide can be synthesized through a multistep process starting with the reaction of 3,4-dichloroaniline with phosgene to produce 3,4-dichlorophenyl isocyanate. This intermediate is then reacted with N,N-dimethylacetamide to form this compound.
科学研究应用
2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide has been studied extensively in preclinical models for its potential as a cancer treatment. It has been shown to selectively target cancer cells by inhibiting the activity of pyruvate dehydrogenase kinase, leading to a shift in cellular metabolism from glycolysis to oxidative phosphorylation. This shift in metabolism can lead to apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-22(2)16(23)9-11-3-5-12(6-4-11)20-17(24)21-13-7-8-14(18)15(19)10-13/h3-8,10H,9H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXWQDMSTSOPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

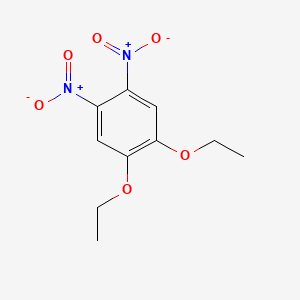
![(1S,6R)-2-Azabicyclo[4.1.0]heptane-1-carboxamide;hydrochloride](/img/structure/B2581691.png)
![(5Z)-3-[(4-methylphenyl)methyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581692.png)
![2-chloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide](/img/structure/B2581694.png)
![3-(furan-2-yl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2581695.png)
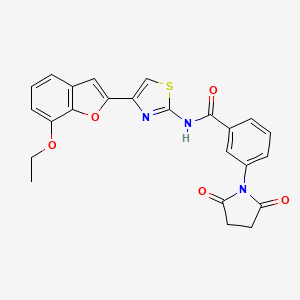
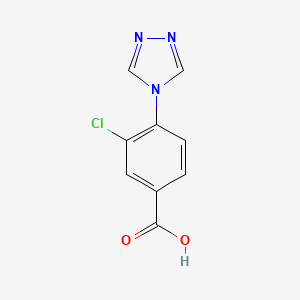
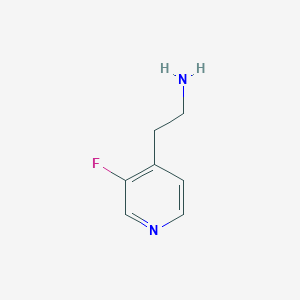
![6-(4-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2581706.png)
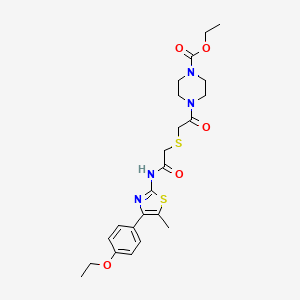

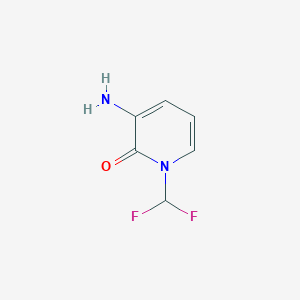
![1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B2581712.png)
![Methyl 4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzoate](/img/structure/B2581713.png)